[7-(2-Fluorophenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](morpholin-4-yl)methanone
CAS No.:
Cat. No.: VC8790346
Molecular Formula: C18H20FN5O2
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20FN5O2 |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | [7-(2-fluorophenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C18H20FN5O2/c1-11-15(17(25)23-7-9-26-10-8-23)16(13-5-3-4-6-14(13)19)24-18(20-11)21-12(2)22-24/h3-6,16H,7-10H2,1-2H3,(H,20,21,22) |
| Standard InChI Key | KPTUKNPAOGMNPB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=CC=C3F)C(=O)N4CCOCC4 |
Introduction
Synthesis of Triazolopyrimidines
Triazolopyrimidines are synthesized through various methods, often involving the condensation of appropriate precursors. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives typically involves the reaction of a triazole ring with a pyrimidine moiety. This process can be facilitated by coupling reactions, such as those described in the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides, which are known for their antiviral properties .
Biological Activities
Triazolopyrimidines have been explored for their potential as therapeutic agents due to their ability to interact with various biological targets. For example, some derivatives have shown promise as inhibitors of the PA-PB1 interface of the influenza A virus RNA-dependent RNA polymerase, which is crucial for viral replication . Additionally, these compounds can exhibit anticancer properties by targeting specific cellular pathways.
Structural Features
The structural features of triazolopyrimidines, including the presence of fluorophenyl groups and morpholinyl moieties, contribute to their biological activity. The fluorophenyl group can enhance lipophilicity and interact with hydrophobic regions of biological targets, while the morpholinyl group may participate in hydrogen bonding, improving the compound's affinity for its target.
Potential Applications
Given their diverse biological activities, triazolopyrimidines have potential applications in medicine, particularly in the development of antiviral and anticancer drugs. Further research is needed to fully explore the therapeutic potential of these compounds, including the specific derivative 7-(2-Fluorophenyl)-2,5-dimethyl-3,7-dihydro triazolo[1,5-a]pyrimidin-6-ylmethanone.
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